molecular formula C20H21NO3S B11832199 (1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11832199
M. Wt: 355.5 g/mol
InChI Key: YFMLESSTTJSOBD-WOJBJXKFSA-N
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Description

(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the sulfonyl and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the sulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

(1R,6S)-3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C20H21NO3S/c1-16-7-9-18(10-8-16)25(23,24)21-12-11-20(13-19(20,14-21)15-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/t19-,20-/m1/s1

InChI Key

YFMLESSTTJSOBD-WOJBJXKFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@]3(C[C@@]3(C2)C=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)C4=CC=CC=C4

Origin of Product

United States

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